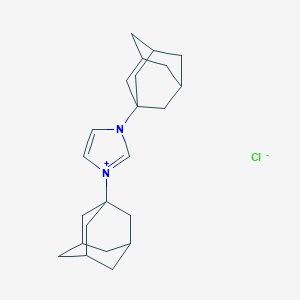

1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride

Descripción general

Descripción

1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride is a compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts exceptional stability and rigidity to its derivatives. This compound is of significant interest in various fields of research due to its unique structural and chemical properties.

Métodos De Preparación

The synthesis of 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride typically involves the reaction of adamantane derivatives with imidazole. One common method involves the alkylation of imidazole with 1-adamantyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the imidazolium salt. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of adamantane-based ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of adamantane-based alcohols.

Substitution: The imidazolium chloride can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted imidazolium derivatives.

Aplicaciones Científicas De Investigación

1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other adamantane-based compounds and as a catalyst in various organic reactions.

Biology: The compound has been studied for its potential antiviral and antibacterial properties due to the unique structure of the adamantane moiety.

Medicine: Research has explored its use in drug delivery systems and as a component in pharmaceuticals for treating viral infections.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its thermal stability and rigidity.

Mecanismo De Acción

The mechanism of action of 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, inhibiting their function and preventing viral replication. Additionally, the imidazolium group can interact with bacterial cell membranes, disrupting their integrity and leading to cell death.

Comparación Con Compuestos Similares

1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride can be compared with other adamantane derivatives such as:

Amantadine: Used as an antiviral and antiparkinsonian drug.

Rimantadine: Another antiviral drug with a similar structure to amantadine.

Memantine: Used in the treatment of Alzheimer’s disease.

The uniqueness of this compound lies in its imidazolium group, which imparts additional chemical reactivity and potential biological activity compared to other adamantane derivatives.

Actividad Biológica

1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride (CAS Number: 131042-78-9) is a compound that exhibits significant biological activity, particularly in the fields of virology and antibacterial research. Its unique structure, which combines adamantane and imidazolium moieties, contributes to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

The molecular formula of this compound is C₂₃H₃₃ClN₂, with a molecular weight of 372.974 g/mol. The compound has a melting point of approximately 345–346 °C .

The biological activity of this compound is primarily attributed to its interaction with viral proteins and bacterial cell membranes:

- Viral Inhibition : The adamantane moiety is known to inhibit viral replication by interacting with viral proteins. This interaction disrupts the function of these proteins, thereby preventing the virus from effectively replicating within host cells.

- Antibacterial Activity : The imidazolium group can interact with bacterial cell membranes, leading to membrane disruption and subsequent cell death. This mechanism suggests potential use as an antibacterial agent.

Antiviral Properties

Research indicates that this compound exhibits antiviral properties similar to those of other adamantane derivatives such as amantadine and rimantadine. These compounds are traditionally used in treating influenza viruses by inhibiting the M2 ion channel protein essential for viral replication .

Antibacterial Properties

In vitro studies have demonstrated that this compound possesses significant antibacterial activity against various strains of bacteria. The mechanism involves disruption of the bacterial cell membrane integrity, which can lead to cell lysis.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and applications of this compound compared to other adamantane derivatives:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Antiviral, Antibacterial | Potential drug development |

| Amantadine | Antiviral | Treatment for influenza |

| Rimantadine | Antiviral | Treatment for influenza |

| Memantine | Neuroprotective | Treatment for Alzheimer's disease |

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

- Antiviral Efficacy : A study demonstrated that this compound effectively inhibited the replication of influenza A virus in cell cultures at concentrations showing minimal cytotoxicity. The IC50 value was found to be comparable to that of amantadine .

- Antibacterial Testing : In another study, this compound showed potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial properties .

Propiedades

IUPAC Name |

1,3-bis(1-adamantyl)imidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N2.ClH/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;/h1-2,15-21H,3-14H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYYVTILCOIEOP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=C4)C56CC7CC(C5)CC(C7)C6.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370573 | |

| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131042-78-9 | |

| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the presence of β-cyclodextrin affect the chemical behavior of 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride in solution?

A1: The research demonstrates that β-cyclodextrin forms inclusion complexes with this compound in solution. [] This encapsulation has been shown to inhibit the hydrogen/deuterium exchange at the C(2) position of the imidazolium ring in D2O. [] Essentially, the cyclodextrin acts as a protective cage, modifying the imidazolium salt's environment and hindering the C(2)-proton's accessibility for exchange. This finding highlights the potential of supramolecular encapsulation with β-cyclodextrin as a tool to modulate the reactivity and properties of this compound and similar compounds.

Q2: What analytical techniques were employed to study the interaction between this compound and β-cyclodextrin?

A2: The researchers utilized a combination of techniques to confirm and characterize the formation of inclusion complexes between this compound and β-cyclodextrin. These techniques included:

- Nuclear Magnetic Resonance (NMR): Both 1D and 2D 1H NMR spectroscopy were used to analyze the changes in chemical shifts and signal patterns upon complexation, providing structural insights into the interaction. []

- Electrospray Ionization High-Resolution Mass Spectrometry (ESI/HRMS): This technique confirmed the formation of the inclusion complex in the gas phase by detecting the mass-to-charge ratio of the complex. []

- Molecular Modelling: Computational modeling studies were conducted to visualize the structure of the complex and further understand the interactions between the host (β-cyclodextrin) and the guest (this compound) molecule. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.